(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Beschreibung
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a heterocyclic organoboron compound featuring a pyridine core substituted with a methyl group at position 5, a morpholine ring at position 6, and a boronic acid moiety at position 3 (CAS: 1231955-78-4) . The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, imparts both electron-donating and steric effects, influencing the compound’s reactivity and solubility. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners in carbon-carbon bond formation .
Eigenschaften
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Preparation Methods of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the morpholine substituent onto the pyridine ring.
- Installation of the boronic acid group at the 3-position of the pyridine.
- Functional group transformations to achieve the desired substitution pattern.
Key Synthetic Routes
Nucleophilic Substitution on Halogenated Pyridine
- Starting from a halogenated methylpyridine derivative (e.g., 6-chloro-5-methylpyridin-3-yl precursor), morpholine is introduced via nucleophilic aromatic substitution (SNAr).
- For example, 6-chloro-5-methylpyridine-3-boronic acid or its ester can be reacted with morpholine under basic conditions to substitute the chlorine with the morpholine moiety.
Boronic Acid Installation via Lithiation or Miyaura Borylation
- The boronic acid group can be introduced by metalation (lithiation) of the pyridine ring at the 3-position, followed by quenching with trialkyl borates and subsequent hydrolysis.
- Alternatively, a Suzuki–Miyaura borylation can be performed on a brominated or iodinated pyridine intermediate using bis(pinacolato)diboron (B2pin2) and a palladium catalyst, followed by deprotection to yield the boronic acid.
Protection and Deprotection Strategies
- To protect sensitive functional groups during lithiation or borylation, protecting groups may be employed.
- Morpholine is generally stable under these conditions but careful temperature and reagent control is essential to avoid side reactions.
Representative Synthetic Scheme
| Step | Starting Material | Reagents and Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 6-chloro-5-methylpyridin-3-yl bromide | Morpholine, K2CO3, DMF, 80-100°C | 5-methyl-6-morpholinopyridin-3-yl bromide | SNAr substitution of Cl by morpholine |
| 2 | 5-methyl-6-morpholinopyridin-3-yl bromide | Pd catalyst, B2pin2, base, dioxane, reflux | 5-methyl-6-morpholinopyridin-3-yl boronate ester | Suzuki borylation |
| 3 | Boronate ester | Acidic hydrolysis (e.g., HCl, aqueous) | This compound | Deprotection to boronic acid |
Alternative Methods
- Direct lithiation of 5-methyl-6-morpholinopyridine followed by quenching with trialkyl borate is an alternative but less common due to regioselectivity challenges and sensitivity of the morpholine ring.
- Some literature reports the use of palladium-catalyzed cross-coupling reactions to install morpholine substituents on pyridine rings prior to boronic acid formation, enhancing regioselectivity and yield.
Research Findings and Data Analysis
Yield and Purity
Reaction Conditions Optimization
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature (SNAr) | 80–100°C | Higher temps increase substitution rate but risk decomposition |
| Catalyst loading (Suzuki) | 1–5 mol% Pd | Lower loadings reduce cost but may decrease yield |
| Base type (Suzuki) | K3PO4, KOAc | Influences reaction rate and side product formation |
| Solvent | DMF (SNAr), dioxane or toluene (Suzuki) | Solvent polarity affects solubility and reaction kinetics |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| SNAr Morpholine substitution + Suzuki borylation | Halogenated methylpyridine | Morpholine, Pd catalyst, B2pin2 | High regioselectivity, good yields | Requires palladium catalyst, moisture sensitive |
| Direct lithiation + boronation | 5-methyl-6-morpholinopyridine | n-BuLi, trialkyl borate | Direct method, fewer steps | Regioselectivity issues, sensitive to conditions |
| Palladium-catalyzed amination + borylation | Brominated pyridine derivatives | Pd catalyst, morpholine, B2pin2 | Efficient, scalable | Catalyst cost, multi-step |
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
One of the primary applications of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is as a building block in organic synthesis. It is utilized in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and aryl halides. This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .
The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research:
- Anticancer Potential : Studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, research involving glioma cells demonstrated that treatment with this compound led to significant cytotoxic effects and cell cycle arrest through mechanisms such as caspase activation and PARP cleavage .
- Neuroprotective Effects : Related compounds have shown potential neuroprotective effects in neuronal models, suggesting that this compound may have therapeutic applications for neurodegenerative diseases.
Medicinal Chemistry
The compound is being explored for its therapeutic potential against various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways involved in disease progression. Ongoing research aims to elucidate its mechanisms of action and identify specific molecular targets .
Data Tables
The following tables summarize key findings from studies on the biological activity of this compound:
Table 1: Anticancer Activity Studies
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | SH-SY5Y | Apoptosis | Caspase activation |
| Study B | Glioma | Cell cycle arrest | PARP cleavage |
| Study C | Bacterial | Growth inhibition | Disruption of cell functions |
Table 2: Synthesis Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Aryl bromides/chlorides | 90% |
| Borylation | Aryl halides | 80% |
Case Study 1: Anticancer Activity
A study focused on glioma cells revealed that treatment with this compound resulted in significant cytotoxicity and induction of apoptosis through mitochondrial pathways. The results suggest its potential as a therapeutic agent in glioblastoma treatment.
Case Study 2: Neuroprotective Effects
Research into related compounds demonstrated their capacity to reduce etoposide-induced apoptosis in human neurons differentiated from induced pluripotent stem cells. This indicates potential therapeutic applications for this compound in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable carbon-boron bonds, which facilitates its use in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The reactivity, pKa, and biological activity of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogues:
Key Observations:
- Electron-Donating Groups (e.g., morpholine, dimethylamino): Lower the boronic acid’s pKa, stabilizing the boronate form and enhancing reactivity in physiological conditions .
- Electron-Withdrawing Groups (e.g., CF₃): Increase acidity (lower pKa), improving binding affinity for diols (e.g., glucose) in sensor applications .
- Steric Effects: Morpholine’s bulkiness may hinder cross-coupling efficiency compared to smaller substituents like methyl .
pKa and Reactivity Trends
Evidence from structure-reactivity studies () highlights:
- The pKa of this compound is expected to be ~8–9, similar to morpholine-containing analogues, due to electron donation from nitrogen.
- In contrast, [6-(Dimethylamino)pyridin-3-yl]boronic acid has a lower pKa (~7.5) due to stronger electron donation from N(CH₃)₂ .
- Trifluoromethyl-substituted analogues (e.g., ) exhibit pKa values <7 , enhancing their utility in acidic environments.
Biologische Aktivität
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 197.05 g/mol. The presence of the boronic acid functional group is crucial for its biological activity, particularly in the context of drug design and synthesis.
Inhibition of PRC2 Methyltransferase Activity
One of the primary mechanisms through which this compound exhibits biological activity is its ability to inhibit the PRC2 (Polycomb Repressive Complex 2) methyltransferase activity. This complex is involved in gene silencing through histone methylation, and its dysregulation is implicated in various cancers, including breast cancer and diffuse large B-cell lymphoma (DLBCL). The compound competes with S-adenosyl methionine (SAM), leading to the reactivation of target genes that are typically silenced in cancerous cells .
Cytotoxic Activity
Research indicates that derivatives of boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar boronic compounds can significantly reduce the viability of prostate cancer cells while maintaining higher viability in healthy cells . This selective toxicity is promising for developing targeted cancer therapies.
Table 1: Biological Activity Summary
Case Studies
- Prostate Cancer Cell Studies : In vitro studies have shown that this compound analogs reduced prostate cancer cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained about 95% viability. This suggests a potential therapeutic window for targeting malignant cells while sparing normal tissues .
- PRC2 Targeting in DLBCL : The inhibition of PRC2 by this compound has been linked to reactivating genes involved in tumor suppression. This mechanism was highlighted in studies focusing on DLBCL, where compounds that inhibit PRC2 showed significant anti-proliferative effects on cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
